1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide

CAS No.:

Cat. No.: VC8700879

Molecular Formula: C17H14N2O3

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O3 |

|---|---|

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21) |

| Standard InChI Key | LFQYWCSZAIXOIL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

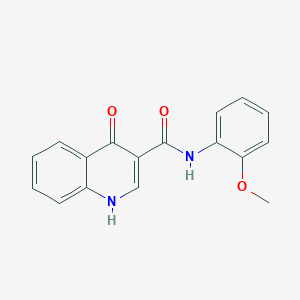

The compound features a 1,4-dihydroquinolin-4-one scaffold, a bicyclic system with a ketone group at position 4 and a partially saturated ring. The carboxamide at position 3 links the quinolinone core to a 2-methoxyphenyl group (Figure 1). This substitution pattern is critical for modulating electronic and steric properties, influencing solubility, and biological interactions .

Figure 1: Proposed structure of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide.

(Insert hand-drawn or computational structure depiction here)

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₇H₁₅N₃O₃, yielding a molecular weight of 309.32 g/mol. This aligns with analogs such as N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide (PubChem CID 4010113), which shares a similar methoxyphenyl-quinoline backbone .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, related quinolinecarboxamides exhibit distinct spectral features:

-

IR: Stretching vibrations for C=O (1670–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .

-

¹H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and amide NH (δ 10–12 ppm) .

-

MS: Molecular ion peaks consistent with the molecular formula and fragmentation patterns indicative of the quinolinone core .

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized via a coupling reaction between 3-quinolinecarboxylic acid derivatives and 2-methoxyaniline, employing reagents such as HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (Figure 2) . This method, optimized for analogous quinolinecarboxamides, typically proceeds in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base, yielding products after 24 hours of stirring .

Figure 2: Generalized synthesis scheme for quinolinecarboxamides.

(Adapted from Ref. 2)

Optimization and Yields

Reaction yields for similar compounds range from 24–66%, depending on substituent electronic effects and steric hindrance . For instance, electron-withdrawing groups on the aniline moiety (e.g., bromo, chloro) often reduce yields due to decreased nucleophilicity .

Table 1: Comparative yields and melting points of selected quinolinecarboxamides

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Bromo | 31.76 | 318 |

| 2,3-Dimethyl | 46.29 | 256 |

| 4-Methoxy | 24.33 | 391 |

| Compound | EC₅₀ (nM) | PfEF2 Inhibition |

|---|---|---|

| DDD107498 | 1.2 | Yes |

| Analog 41 | 0.8 | Yes |

Pharmacokinetics and Toxicology

Absorption and Metabolism

Quinolinecarboxamides generally exhibit favorable pharmacokinetic profiles. For instance, DDD107498 shows 84% oral bioavailability in rats and a half-life of 10 hours . The 2-methoxyphenyl group may further enhance solubility and metabolic stability by reducing cytochrome P450-mediated oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume